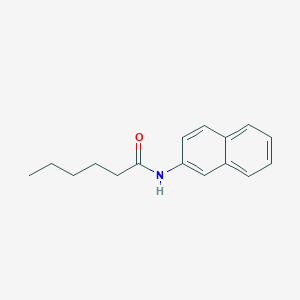
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthyloxy)acetamide, also known as BTA-EG4 or BTA-Na, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthyloxy)acetamide varies depending on its application. In cancer research, N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthyloxy)acetamide has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. In imaging, N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthyloxy)acetamide binds to metal ions and undergoes a conformational change, resulting in a change in fluorescence or magnetic resonance signal. In drug delivery, N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthyloxy)acetamide can be functionalized with various targeting moieties to selectively deliver therapeutic agents to specific cells or tissues.
Biochemical and Physiological Effects
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthyloxy)acetamide has been shown to have minimal toxicity and side effects in various in vitro and in vivo studies. However, further studies are needed to fully understand the biochemical and physiological effects of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthyloxy)acetamide in different systems and at different concentrations.
実験室実験の利点と制限
One advantage of using N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthyloxy)acetamide in lab experiments is its versatility and potential for multiple applications. However, one limitation is the need for careful optimization of reaction conditions to obtain high purity and yield of the compound.
将来の方向性
For N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthyloxy)acetamide research include further optimization of the synthesis method, exploration of its potential applications in other fields, and development of new functionalizations for targeted drug delivery. Additionally, studies are needed to fully understand the biochemical and physiological effects of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthyloxy)acetamide and its potential for clinical translation.
合成法
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthyloxy)acetamide can be synthesized through a multistep process involving the formation of the benzothiazole ring, followed by the introduction of the naphthoxy group and the amide group. The synthesis method has been described in detail in various research articles, and the purity and yield of the compound can be optimized through careful control of the reaction conditions.
科学的研究の応用
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthyloxy)acetamide has been studied for its potential applications in various fields, including cancer research, imaging, and drug delivery. In cancer research, N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthyloxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis through various mechanisms. In imaging, N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthyloxy)acetamide has been used as a fluorescent probe for the detection of metal ions and as a contrast agent for magnetic resonance imaging. In drug delivery, N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-naphthyloxy)acetamide has been used as a carrier for the delivery of therapeutic agents to specific cells or tissues.
特性
分子式 |
C20H16N2O2S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C20H16N2O2S/c1-13-6-9-17-18(10-13)25-20(21-17)22-19(23)12-24-16-8-7-14-4-2-3-5-15(14)11-16/h2-11H,12H2,1H3,(H,21,22,23) |
InChIキー |
HKCLVTWPLHDNRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Dimethyl 5-{[(2-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291833.png)

![2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide](/img/structure/B291835.png)






